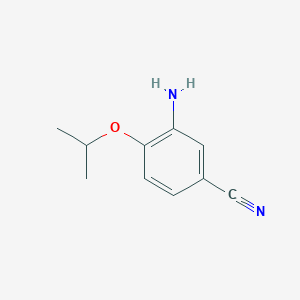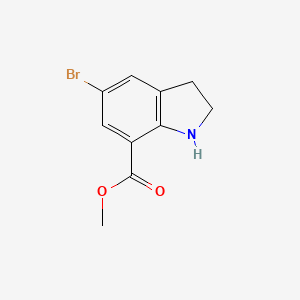![molecular formula C7H16Cl2N4 B1532175 [(4-イソプロピル-4H-1,2,4-トリアゾール-3-イル)メチル]メチルアミン二塩酸塩 CAS No. 1269379-00-1](/img/structure/B1532175.png)
[(4-イソプロピル-4H-1,2,4-トリアゾール-3-イル)メチル]メチルアミン二塩酸塩
概要
説明
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C7H14N4.2ClH and a molecular weight of 227.14 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
準備方法
The synthesis of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride typically involves the reaction of 4-isopropyl-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
作用機序
The mechanism of action of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
類似化合物との比較
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride can be compared with other similar compounds, such as:
(4-Methyl-4H-1,2,4-triazol-3-yl)methylamine: This compound has a similar triazole ring structure but with a methyl group instead of an isopropyl group.
(4-Isopropyl-4H-1,2,4-triazol-3-yl)methylamine: This compound lacks the methylamine group, making it less versatile in certain chemical reactions.
The uniqueness of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWCGYKVBKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
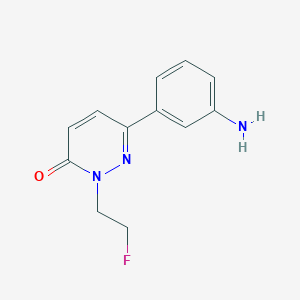
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
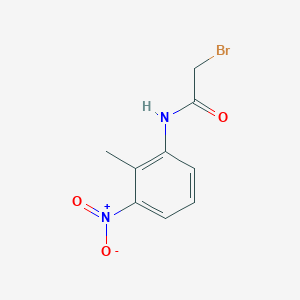
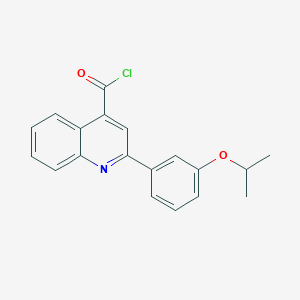

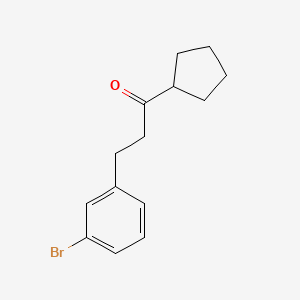


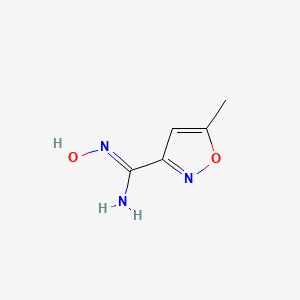
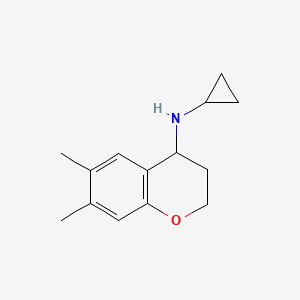
![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
